molecular formula C9H17NO B1374559 3-((Cyclopropylmethoxy)methyl)pyrrolidine CAS No. 1063734-02-0

3-((Cyclopropylmethoxy)methyl)pyrrolidine

Cat. No. B1374559
M. Wt: 155.24 g/mol
InChI Key: VILQGKAIDWXNGU-UHFFFAOYSA-N
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Description

“3-((Cyclopropylmethoxy)methyl)pyrrolidine”, also known as CPMP, is a synthetic compound. It has a CAS Number of 1063734-02-0 and a linear formula of C9H17O1N1 .


Molecular Structure Analysis

The molecular structure of “3-((Cyclopropylmethoxy)methyl)pyrrolidine” is represented by the SMILES string C1 (COCC2CC2)CNCC1 . The InChI key is VILQGKAIDWXNGU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-((Cyclopropylmethoxy)methyl)pyrrolidine” is a solid . Its molecular weight is 155.24 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines, including 3-((Cyclopropylmethoxy)methyl)pyrrolidine, are significant in heterocyclic organic chemistry, exhibiting diverse biological effects and applications in medicine and industry, such as in dyes and agrochemicals. The synthesis of pyrrolidines through [3+2] cycloaddition and their potential applications are studied extensively (Żmigrodzka et al., 2022).

Pharmaceutical Synthesis

  • Methods have been explored for introducing functional groups to the pyrrolidine skeleton, which is useful in synthesizing key intermediates for various pharmaceutical compounds (Shono et al., 1987).

Catalysis and Stereochemistry

  • The preparation and structural analysis of diastereomeric derivatives of 3-phosphanylpyrrolidine and their applications in asymmetric catalysis demonstrate the versatility of pyrrolidines in synthetic chemistry (Nagel & Nedden, 1997).

Biological Activity

  • Fungal metabolites containing pyrrolidine structures have shown significant biological activities, such as anti-juvenile hormone and insecticidal properties (Cantín et al., 1999).

Antibacterial and Antiinflammatory Properties

  • Pyrrolidine derivatives have been evaluated for their potential as antibacterial and antiinflammatory agents, showing promising results in medical applications (Ikuta et al., 1987).

Conformational Studies in Drug Design

  • Studies on the conformation of pyrrolidine derivatives, such as the cyclization of an open-chain linker into a five-membered pyrrolidine, have implications for optimizing the design of therapeutic agents (Liu et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 1 Dermal, indicating it is very toxic to skin contact . The safety pictogram GHS06 (Skull and Crossbones) applies to it . Precautionary statements include P262, P270, P280, P302 + P352 + P310, P361 + P364, and P405 .

properties

IUPAC Name

3-(cyclopropylmethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILQGKAIDWXNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Cyclopropylmethoxy)methyl)pyrrolidine

Synthesis routes and methods

Procedure details

tert-Butyl 3-[(cyclopropylmethoxy)methyl]pyrrolidine-1-carboxylate (Preparation 66, 50 g, 0.2 mol, 1 eq) was dissolved in isopropanol (200 mL) and treated with concentrated hydrogen chloride solution (28 mL, 0.3 mol, 1.5 eq). The mixture was refluxed for 1 h and evaporated. The residue was dissolved in water and washed with ether (2×100 mL). The aqueous fraction was made alkaline with potassium carbonate to pH 12-13 and extracted with chloroform. The extract was dried over sodium sulfate and evaporated to give title compound (20 g, 0.129 mol, 65%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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